molecular formula C11H13ClN2O B7585445 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide

2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide

Cat. No. B7585445
M. Wt: 224.68 g/mol
InChI Key: QTUAMVOMLVCHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide, also known as Etizolam, is a thienodiazepine drug that is used for its anxiolytic, sedative, and hypnotic properties. It is a benzodiazepine analog that has been widely used in many countries around the world for the treatment of anxiety, insomnia, and other related disorders.

Mechanism of Action

The exact mechanism of action of 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide is not fully understood, but it is believed to act on the GABA-A receptor in a similar way to benzodiazepines. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory effects of GABA on the central nervous system. This results in a reduction in anxiety, sedation, and hypnotic effects.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects. It has also been shown to have anticonvulsant properties, which may make it useful in the treatment of seizures. Furthermore, it has been shown to have muscle relaxant properties, which may make it useful in the treatment of muscle spasms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide in lab experiments is its anxiolytic and sedative effects, which can be useful in animal studies investigating anxiety, depression, and other related disorders. Its anticonvulsant and muscle relaxant properties may also make it useful in studies investigating seizures and muscle spasms. However, one of the limitations of using 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide in lab experiments is its potential for abuse and addiction, which may make it difficult to interpret the results of studies investigating drug addiction and withdrawal symptoms.

Future Directions

There are several future directions for research on 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide. One direction is to investigate its potential as a treatment for anxiety, depression, and other related disorders. Another direction is to investigate its potential as a treatment for drug addiction and withdrawal symptoms. Furthermore, future research could investigate its effects on memory, learning, and cognition, as well as its potential for abuse and addiction. Finally, future research could investigate the potential of 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide as a therapeutic agent for other conditions, such as seizures and muscle spasms.
Conclusion:
In conclusion, 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide is a thienodiazepine drug that has been widely used for its anxiolytic, sedative, and hypnotic properties. It has been used in scientific research to investigate its potential therapeutic effects on anxiety, depression, and other related disorders. Its mechanism of action is believed to act on the GABA-A receptor in a similar way to benzodiazepines. It has several biochemical and physiological effects, including an increase in the release of dopamine and serotonin in the brain. While it has advantages in lab experiments, such as its anxiolytic and sedative effects, it also has limitations, such as its potential for abuse and addiction. Future research could investigate its potential as a treatment for anxiety, depression, drug addiction, and other conditions.

Synthesis Methods

The synthesis of 2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide can be achieved through several methods. One of the most common methods is the reaction of 2-(4-chlorophenyl)acetonitrile with ethyl magnesium bromide, followed by the reaction with acetic anhydride to yield the final product. Other methods include the reaction of 2-(4-chlorophenyl)acetonitrile with ethyl diazoacetate or with ethyl chloroformate.

Scientific Research Applications

2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide has been widely used in scientific research for its anxiolytic and sedative effects. It has been used in animal studies to investigate its potential therapeutic effects on anxiety, depression, and other related disorders. It has also been used in studies to investigate its effects on memory, learning, and cognition. Furthermore, it has been used in studies to investigate its potential as a treatment for drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-[2-(4-chlorophenyl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)10-5-6-14(10)7-11(13)15/h1-4,10H,5-7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUAMVOMLVCHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC=C(C=C2)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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